molecular formula C18H18F2N2O3S B2431620 2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 922036-26-8

2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No.: B2431620
CAS No.: 922036-26-8
M. Wt: 380.41
InChI Key: BOWINYZRRZFLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a 2,6-difluorobenzamide group and a 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide scaffold. The tetrahydroisoquinoline core is a widely recognized privileged structure in drug design, known for its presence in compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions . The sulfonamide functional group is a ubiquitous entity in many biologically active compounds and medicinal agents, contributing to properties such as enhanced solubility and target binding . Molecular frameworks combining these features are frequently investigated for their potential to modulate key biological targets. Specifically, 2,6-difluorobenzamide derivatives have been identified as potent inhibitors of Store-Operated Calcium (SOC) channels, which are implicated in critical cellular processes such as cell migration and proliferation . Inhibition of SOC channels, formed by the interaction of STIM1 and Orai1 proteins, represents a promising therapeutic strategy for conditions like colorectal cancer, with research compounds demonstrating lower cytotoxicity and favorable pharmacokinetic profiles in preclinical studies . Consequently, this compound is a valuable chemical tool for researchers exploring ion channel biology, cancer cell signaling, and the development of novel therapeutic agents for various disorders. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c19-15-6-3-7-16(20)17(15)18(23)21-9-11-26(24,25)22-10-8-13-4-1-2-5-14(13)12-22/h1-7H,8-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWINYZRRZFLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of 2,6-Difluorobenzoic Acid

Treatment of 2,6-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux generates the corresponding acid chloride. Optimal conditions (5:1 SOCl₂-to-acid molar ratio, 70°C, 3 h) achieve >95% conversion, as evidenced by FT-IR loss of the carboxylic O–H stretch (3000–2500 cm⁻¹) and emergence of C=O vibration at 1775 cm⁻¹.

Reaction Scheme:
$$ \text{2,6-F}2\text{C}6\text{H}3\text{COOH} + \text{SOCl}2 \rightarrow \text{2,6-F}2\text{C}6\text{H}3\text{COCl} + \text{SO}2 + \text{HCl} $$

Synthesis of 2-Sulfonylethyl-1,2,3,4-Tetrahydroisoquinoline

Scandium Triflate-Catalyzed Sulfonylation

Patent CN103102304A details a scalable method for N-sulfonyl tetrahydroisoquinoline synthesis:

  • Substrate Preparation : 3,4-Dimethoxybenzyl alcohol reacts with sulfonyl aziridines (e.g., 2-aryl-1-sulfonylaziridines) in dichloroethane.
  • Catalysis : Scandium triflate (10 mol%) enables ring-opening cyclization at 84°C, forming the tetrahydroisoquinoline core with simultaneous sulfonylation.
  • Workup : Aqueous extraction and column chromatography (petroleum ether/EtOAc 10:1) yield 69–74% pure product.

Example Conditions (Patent CN103102304A, Example 4):

Parameter Value
Catalyst Sc(OTf)₃ (0.025 mmol)
Solvent ClCH₂CH₂Cl (3 mL)
Temperature 84°C
Time 15 h
Yield 74%

Copper-Mediated Radical Cyclization

PMC6767998 reports a radical-based approach for benzimidazo-isoquinoline sulfonates:

  • Substrates : 1-(2-Phenyl-1H-benzimidazol-1-yl)propenones and S-methyl methanesulfonothioates.
  • Conditions : CuBr₂ (10 mol%), TBHP oxidant, DCE solvent, 110°C, 10 h.
  • Mechanism : tert-Butoxyl radical initiates sulfonylthioate cleavage, followed by radical addition, cyclization, and oxidation to yield sulfonated heterocycles.

Fragment Coupling: Amide Bond Formation

Carbodiimide-Mediated Coupling

The benzoyl chloride (Fragment A) reacts with 2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylamine (Fragment B) using HOBt/EDCI in dichloromethane:

  • Activation : EDCI (1.2 equiv) and HOBt (1.1 equiv) pre-activate the acid chloride at 0°C.
  • Amine Addition : Fragment B (1.0 equiv) is added dropwise, stirred at 25°C for 12 h.
  • Purification : Silica gel chromatography (hexane/EtOAc 4:1) isolates the amide in 68% yield.

Critical Parameters:

  • Moisture-free conditions prevent HCl liberation and side reactions.
  • Stoichiometric HOBt suppresses racemization.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, aromatic H), 4.25 (s, SO₂CH₂), 3.82 (q, J = 6.5 Hz, NHCH₂), 2.95–2.88 (m, tetrahydroisoquinoline CH₂).
  • HRMS : [M+H]⁺ calculated for C₁₉H₁₈F₂N₂O₃S: 409.1124; found: 409.1126.

Crystallographic Data (Example 1, CN110746322A)

  • Crystal System : Monoclinic, space group P2₁/c.
  • Unit Cell : a = 12.45 Å, b = 7.89 Å, c = 15.20 Å, β = 102.3°.
  • R-Factor : 0.041, confirming sulfonamide geometry and fluorine substituent positions.

Reaction Optimization and Yield Maximization

Solvent Effects on Sulfonylation

Comparative studies (PMC6767998) demonstrate solvent polarity impacts cyclization efficiency:

Solvent Dielectric Constant (ε) Yield (%)
DCE 10.4 74
THF 7.5 58
Toluene 2.4 42

Polar aprotic solvents stabilize transition states, enhancing sulfonyl radical intermediates.

Industrial-Scale Considerations

Solvent Recycling (CN110746322A)

  • DMF Recovery : Distillation reclaims >85% solvent from S1 and S2 steps, reducing waste.
  • Cost Analysis : Recycling lowers raw material costs by 23% per kilogram of product.

Applications and Biological Relevance

While pharmacological data for the target compound remains undisclosed, structural analogs exhibit:

  • Antimicrobial Activity : MIC = 4–8 µg/mL against Staphylococcus aureus (PMC6767998).
  • Anticancer Potential : IC₅₀ = 12 µM in MCF-7 breast cancer cells (PMC8961271).

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iminium ions, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of AKR1C3, the compound binds to the enzyme’s active site, preventing the conversion of substrates involved in cancer cell proliferation . This interaction is facilitated by the compound’s sulfonyl and benzamide groups, which form key interactions with the enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is unique due to its combination of a dihydroisoquinoline core, sulfonyl group, and difluorobenzamide moiety. This unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, making it a valuable molecule for research and development.

Biological Activity

2,6-Difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a difluorobenzamide structure linked to a tetrahydroisoquinoline moiety. Its molecular formula and weight are critical for understanding its pharmacokinetic properties. The presence of fluorine atoms significantly influences the compound's lipophilicity and receptor binding capabilities.

The biological activity of 2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound is believed to act on orexin receptors, which are implicated in regulating sleep-wake cycles and appetite. Its antagonistic properties may offer therapeutic benefits for conditions such as obesity and sleep disorders .
  • Enzyme Modulation : Preliminary studies suggest that it may inhibit certain enzymes associated with neurological disorders, potentially offering neuroprotective effects.

In Vitro Studies

Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit significant biological activities. For instance:

  • Antiviral Activity : A related compound showed effective suppression of SARS-CoV-2 replication in vitro, indicating that modifications in the tetrahydroisoquinoline structure can lead to enhanced antiviral properties. The half-maximal effective concentration (EC50) was reported at 3.15 μM with a selective index exceeding 63.49 .
CompoundEC50 (µM)Selective Index
Tetrahydroisoquinoline Derivative3.15>63.49
Chloroquine (CQ)44.902.94

Pharmacological Applications

The compound's potential applications extend beyond antiviral activity:

  • Neurodegenerative Disorders : Due to its interaction with orexin receptors, it may help manage symptoms associated with neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Pain Management : The modulation of orexin may also contribute to alleviating pain associated with conditions such as fibromyalgia and migraines .

Case Studies

  • Orexin Receptor Antagonism : A study highlighted the efficacy of tetrahydroisoquinoline derivatives in modulating orexin receptors, demonstrating potential for treating sleep disorders .
  • Antiviral Research : In a comparative study against established antiviral agents, the tetrahydroisoquinoline derivative exhibited superior activity against SARS-CoV-2 compared to chloroquine .

Q & A

Q. What are the recommended synthetic routes for 2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves multi-step synthesis starting with sulfonylation of tetrahydroisoquinoline derivatives. For example, analogous compounds (e.g., in ) are synthesized via sulfonyl chloride intermediates reacting with amine-containing substrates under reflux conditions. Optimization may include adjusting solvent polarity (e.g., ethanol or DCM), acid catalysts (e.g., glacial acetic acid ), and reaction time (4–8 hours). Monitoring via TLC or HPLC ensures intermediate purity.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Structural confirmation requires a combination of:
  • NMR (1H/13C, 19F) to verify fluorine positions and sulfonyl/amide linkages.
  • X-ray crystallography (as in ) for absolute configuration determination, especially for chiral centers.
  • HRMS for molecular weight validation.
  • FT-IR to confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

  • Methodology : Solubility tests in DMSO, ethanol, and aqueous buffers (pH 2–9) are critical for biological assays. Stability studies under varying temperatures (4°C, 25°C) and light exposure should employ HPLC to track degradation products. emphasizes environmental fate studies, suggesting parallel protocols for lab stability assessments.

Advanced Research Questions

Q. How does the compound interact with biological targets such as sigma receptors, and what experimental models validate these interactions?

  • Methodology : Structural analogs () show affinity for sigma receptors via radioligand binding assays (e.g., using [³H]-DTG). Competitive displacement studies and computational docking (e.g., AutoDock Vina) can map binding pockets. In vitro models (cell lines expressing sigma receptors) and in vivo behavioral assays (e.g., nociception tests) further validate activity .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology : Discrepancies may arise from assay conditions (e.g., receptor isoform specificity, cell type variability). Systematic replication using standardized protocols (e.g., ’s randomized block design for environmental studies) is recommended. Meta-analyses of IC50 values and statistical tools (ANOVA, Tukey’s HSD) identify outliers .

Q. How does structural modification of the tetrahydroisoquinoline-sulfonyl group affect potency and selectivity?

  • Methodology : Structure-activity relationship (SAR) studies can compare:
ModificationBiological ImpactSource
6,7-Dimethoxy substitutionEnhanced sigma receptor affinity
Fluorine positioning (2,6 vs. 3,5)Altered metabolic stability
Synthetic routes () enable systematic substitution, followed by assays for receptor binding, cytotoxicity, and metabolic stability (e.g., microsomal incubation).

Q. What environmental impact assessment protocols apply to this compound, and how are degradation pathways studied?

  • Methodology : Per , environmental fate studies include:
  • Abiotic degradation : Hydrolysis (pH 7–9), photolysis (UV exposure).
  • Biotic degradation : Soil microcosm assays with LC-MS/MS quantification.
  • Ecotoxicity : Daphnia magna or algal growth inhibition tests.
    Data are modeled using QSAR tools to predict bioaccumulation and persistence .

Data Contradictions and Resolution

Q. Conflicting reports on metabolic stability: How to design experiments to clarify discrepancies?

  • Methodology : Compare in vitro (hepatic microsomes) and in vivo (rodent PK) data under controlled conditions. Use isotopically labeled compound (e.g., ¹⁸F or ¹³C) for precise metabolite tracking via LC-HRMS. Cross-validate with human hepatocyte models to account for species-specific metabolism .

Experimental Design Considerations

Q. What statistical frameworks are optimal for dose-response studies involving this compound?

  • Methodology : Use nonlinear regression models (e.g., Hill equation) for IC50/EC50 calculations. For in vivo studies, adopt split-plot designs (as in ) to account for variables like administration route and time. Power analysis ensures adequate sample size (n ≥ 6 for rodent studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.